1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate belongs to a class of organic compounds known as oxalates. These compounds are characterized by the presence of an oxalate (C2O4) group. This particular compound is structurally similar to several other molecules investigated for their β-adrenergic blocking activity [ [], [] ]. This suggests potential applications in cardiovascular research.
1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a synthetic compound classified as a beta-adrenergic receptor antagonist. This compound is notable for its potential applications in cardiovascular and neurological research, stemming from its structural similarities to naturally occurring agents like thymol, which is derived from Thymus vulgaris . The compound's unique structure and properties make it a subject of interest in various scientific studies.
The compound has the following identifiers:
As a beta-adrenergic receptor antagonist, it functions by blocking the effects of endogenous catecholamines such as adrenaline and noradrenaline, which are critical in regulating cardiovascular responses .
The synthesis of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate typically involves several key steps:
The molecular structure of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate can be represented in various formats:
The compound's molecular weight is 395.5 g/mol, with a molecular formula of C21H33NO6. Other physical properties such as density and boiling point are not readily available in public databases .
As a beta-adrenergic receptor antagonist, the primary reactions of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate involve interactions with beta receptors:
The exact kinetics and thermodynamics of these interactions are subjects of ongoing research but are critical for understanding its pharmacological profile .
The mechanism by which 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate exerts its effects involves:
This action is similar to other known beta blockers, where the binding affinity and selectivity for specific beta receptor subtypes can influence therapeutic outcomes .
While specific data on density and melting points are not available for this compound, general characteristics include:
Key chemical properties include:
Further analyses such as stability under various conditions (pH, temperature) would require empirical testing.
The primary applications of 1-(Azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate lie in:
This compound's unique structure allows researchers to explore new therapeutic avenues in treating conditions related to cardiovascular health and possibly neurodegenerative diseases .
The synthesis of 1-(azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate centers on a multi-step nucleophilic ring-opening strategy. The core β-amino alcohol scaffold is constructed through the reaction of azepane with epichlorohydrin under basic conditions (pH 9-10), yielding 1-chloro-3-(azepan-1-yl)propan-2-ol as a key intermediate . This intermediate undergoes nucleophilic substitution with 2-isopropyl-5-methylphenol, activated by sodium hydride in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours. The reaction efficiency is highly dependent on the stoichiometric ratio, with optimal results achieved at a 1.2:1 molar ratio of phenolate to chloro-intermediate [5].
Alternative pathways involve direct coupling of azepane with pre-formed glycidyl ether derivatives. However, this method demonstrates lower regioselectivity (<75%) compared to the sequential approach (>90%), making the two-step method preferable for industrial-scale synthesis. The free base is obtained as a viscous oil (yield: 82-88%) and requires purification via silica gel chromatography using ethyl acetate/methanol (9:1) as eluent to remove residual phenolic starting material [5].
Table 1: Optimization Parameters for Nucleophilic Substitution
Parameter | Range Tested | Optimal Condition | Yield Impact |
---|---|---|---|
Solvent System | THF, DMF, Toluene | Anhydrous THF | +22% vs. DMF |
Temperature | 40-80°C | 60°C | +15% vs. 40°C |
Phenolate:Halide Ratio | 0.8:1 to 1.5:1 | 1.2:1 | +18% vs. 1:1 |
Reaction Time | 6-24 hours | 12 hours | +9% vs. 8 hours |
Conversion of the free base to the oxalate salt significantly enhances crystallinity and stability. The salt formation involves reacting 1-(azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol with oxalic acid dihydrate in ethanol under reflux (78°C) for 2 hours. Critical process parameters include:
The mechanistic pathway involves proton transfer to the tertiary amine followed by hydrogen-bond-assisted assembly with oxalate anions. FT-IR analysis confirms salt formation through characteristic carbonyl shifts from 1690 cm⁻¹ (free acid) to 1725 and 1610 cm⁻¹ (asymmetric carboxylate stretch). Final precipitation yields reach 92-95% with ≥99.5% purity when employing recrystallization from ethanol/ethyl acetate [6].
Table 2: Oxalate Salt Crystallization Optimization
Crystallization Parameter | Condition A | Condition B | Optimal Outcome |
---|---|---|---|
Solvent System | Absolute Ethanol | Ethanol/Acetone (4:1) | Ethanol/Acetone (4:1) |
Acid Equivalents | 1.0 eq | 1.05 eq | 1.0 eq |
Cooling Rate | Rapid Quench | 0.5°C/min | 0.5°C/min |
Purity (%) | 98.2 | 99.7 | >99.5 |
Crystal Habit | Needles | Prismatic Plates | Prismatic Plates |
The propan-2-ol linker introduces a chiral center (C2) requiring stereoselective synthesis for biologically relevant applications. Asymmetric synthesis employs (R)-epichlorohydrin with azepane under kinetic resolution conditions using (S)-BINOL-phosphoric acid as a chiral catalyst (5 mol%), achieving 88% ee at -20°C [3]. Alternatively, enzymatic resolution of racemic 1-(azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol with Candida antarctica lipase B and vinyl acetate selectively acetylates the (S)-isomer, leaving the desired (R)-enantiomer (ee >99%) after 48 hours at 30°C [7].
Chiral HPLC validation utilizes a Chiralpak® AD-H column with n-hexane/isopropanol/diethylamine (85:15:0.1 v/v) at 1.0 mL/min, showing baseline separation of enantiomers (α=1.32). Absolute configuration is confirmed through single-crystal X-ray diffraction of intermediate salts, revealing characteristic hydrogen-bonding patterns similar to those observed in propranolol derivatives [7] [8].
The critical phenoxy-azepane coupling demonstrates significant solvent and catalyst dependence. Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but promote elimination side products (up to 25%). Anhydrous THF balances nucleophilicity and stability, reducing byproducts to <5% [5]. Catalytic systems enhance both yield and stereoselectivity:
Solvent-free mechanochemical grinding represents an emerging approach, where the phenolic substrate and chloro-intermediate are co-ground with K₂CO₃ in a ball mill (30 Hz, 2 hours), achieving 89% yield with minimal purification. This method eliminates solvent recovery steps and reduces energy input by 70% compared to reflux methods [8].
Key intermediates require rigorous purification to ensure final product quality:
Analytical validation employs orthogonal methods:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: